8-Chloro-7-(chloromethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 62596 is a compound that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and has been the subject of numerous scientific research studies.
Vorbereitungsmethoden
The preparation of NSC 62596 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Analyse Chemischer Reaktionen
NSC 62596 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 62596 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, NSC 62596 is investigated for its potential therapeutic applications, including its effects on specific diseases and conditions. Additionally, it has applications in industry, where it is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of NSC 62596 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and molecular pathways, ultimately resulting in the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
NSC 62596 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar chemical structures or properties The comparison can help identify the specific features that make NSC 62596 unique and distinguish it from other compounds
Eigenschaften
CAS-Nummer |
10381-83-6 |
---|---|
Molekularformel |
C8H8Cl2N4O2 |
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
8-chloro-7-(chloromethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H8Cl2N4O2/c1-12-5-4(6(15)13(2)8(12)16)14(3-9)7(10)11-5/h3H2,1-2H3 |
InChI-Schlüssel |
BVGHPPFTSWMRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.